LY456236

Description

Properties

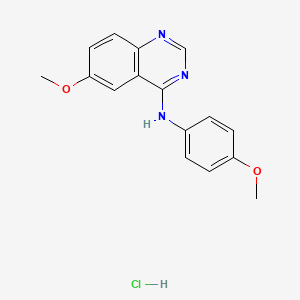

IUPAC Name |

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKFOWUSTVWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432962 | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338736-46-2, 338738-57-1 | |

| Record name | LY-456236 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 456236 HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 338736-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-456236 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of LY456236: A Technical Guide to its Antagonistic Action at the mGluR1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of LY456236, a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This document outlines the binding and functional characteristics of this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound and mGluR1

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Upon activation by the endogenous ligand glutamate, mGluR1 initiates a cascade of intracellular signaling events, primarily through its coupling to Gαq proteins. This leads to the activation of phospholipase C (PLC), subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These events ultimately result in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).

This compound, also known as MPMQ, is a potent and selective antagonist of the mGluR1 receptor. Its ability to inhibit mGluR1-mediated signaling makes it a valuable tool for studying the physiological roles of this receptor and a potential therapeutic agent for neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission.

Quantitative Pharmacological Profile of this compound

The antagonistic properties of this compound at the mGluR1 receptor have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional potency.

Table 1: Binding Affinity and Functional Potency of this compound at mGluR1

| Parameter | Value | Assay Type | Description |

| IC50 | 140 nM[1] | Functional Antagonism | Concentration of this compound that inhibits 50% of the maximal response to an mGluR1 agonist. |

| IC50 | 143 nM | Functional Antagonism | Concentration of this compound that inhibits 50% of the maximal response to an mGluR1 agonist. |

| Selectivity | >10 µM (for mGluR5) | Functional Antagonism | Demonstrates high selectivity for mGluR1 over the closely related mGluR5 subtype. |

Note: The Ki (inhibitor constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Core Mechanism of Action: Competitive Antagonism

This compound acts as a competitive antagonist at the mGluR1 receptor. This means that it binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor. By occupying the binding site, this compound prevents glutamate from binding and initiating the downstream signaling cascade. This competitive interaction is reversible, and its effects can be overcome by increasing the concentration of the agonist.

The competitive nature of this compound's antagonism can be demonstrated and quantified using Schild analysis. This method involves generating agonist dose-response curves in the presence of increasing concentrations of the antagonist. A competitive antagonist will cause a parallel rightward shift in the dose-response curve without affecting the maximal response. The pA2 value derived from a Schild plot provides a measure of the antagonist's affinity.

Experimental Protocols

The characterization of this compound as an mGluR1 antagonist relies on well-established in vitro experimental procedures. Detailed methodologies for two key assays are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of this compound to displace a radiolabeled ligand from the mGluR1 receptor.

Materials:

-

Membrane preparations from cells expressing recombinant mGluR1.

-

Radiolabeled mGluR1 ligand (e.g., [3H]-Quisqualic acid).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the mGluR1-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Incubate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Objective: To determine the potency (IC50) of this compound in inhibiting mGluR1-mediated calcium mobilization.

Materials:

-

Cells stably expressing mGluR1 (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

mGluR1 agonist (e.g., Glutamate or Quisqualate).

-

This compound.

-

Fluorescence plate reader with an integrated liquid handling system.

Procedure:

-

Cell Plating: Plate the mGluR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye for a specific period (e.g., 1 hour) at 37°C.

-

Wash: Gently wash the cells with assay buffer to remove excess dye.

-

Antagonist Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time.

-

Agonist Stimulation and Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject a fixed concentration of the mGluR1 agonist into the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound by plotting the inhibition of the agonist-induced calcium response against the concentration of this compound.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mGluR1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

Caption: mGluR1 signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for a calcium flux assay to determine this compound potency.

Caption: Logical relationship of this compound's mechanism of action.

Conclusion

This compound is a selective and potent competitive antagonist of the mGluR1 receptor. Its mechanism of action involves binding to the glutamate binding site on the receptor, thereby preventing its activation and the subsequent Gq-mediated signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working with this important pharmacological tool. The visualization of the signaling pathways and experimental workflows further clarifies the core mechanism of this compound and the methods used to characterize its activity.

References

The Function of LY456236: A Selective mGlu1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LY456236 is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGlu1). This document provides a comprehensive overview of its pharmacological function, mechanism of action, and its effects in preclinical models of neurological disorders. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Core Function and Mechanism of Action

This compound functions primarily as a selective antagonist for the metabotropic glutamate receptor 1 (mGlu1)[1][2]. It exhibits a high degree of selectivity for mGlu1 over other metabotropic glutamate receptors, particularly the closely related mGlu5 receptor[1]. The chemical name for this compound hydrochloride is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, and it is also known as MPMQ hydrochloride.

The mechanism of action involves the blockade of mGlu1 receptors, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. By antagonizing these receptors, this compound can attenuate the downstream signaling cascades initiated by the binding of glutamate, the primary excitatory neurotransmitter in the central nervous system.

While the predominant and well-documented function of this compound is its activity at the mGlu1 receptor, it is important to note that one source has referred to it as a selective 5-HT1D receptor antagonist. However, extensive literature searches for "this compound 5-HT1D receptor antagonist activity" did not yield any corroborating evidence, suggesting this is likely an erroneous classification. The vast majority of scientific literature supports its role as a selective mGlu1 antagonist.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various preclinical studies. The following tables summarize the key in vitro and in vivo data.

Table 1: In Vitro Receptor Binding Affinity

| Receptor | IC50 Value | Reference |

| mGlu1 | 143 nM | [1] |

| mGlu5 | > 10 µM | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Species | Model | Effect | ED50 Value | Reference |

| Mouse | Formalin-induced hyperalgesia | Reduction of hyperalgesic behavior | 28 mg/kg | [1] |

| Rat | Formalin-induced hyperalgesia | Reduction of hyperalgesic behavior | 16.3 mg/kg | [1] |

Key Preclinical Findings and Therapeutic Potential

Preclinical research has demonstrated that this compound possesses significant anti-nociceptive and anticonvulsant properties.

Anti-nociceptive Effects

Studies have shown that selective blockade of mGlu1 receptors by this compound induces anti-nociceptive effects[1]. As detailed in Table 2, the compound effectively reduces hyperalgesic behavior in both mouse and rat models of formalin-induced pain[1]. This suggests a potential therapeutic application for this compound in the management of certain pain states.

Anticonvulsant Effects

This compound has also been demonstrated to have anticonvulsant effects. Research by Shannon et al. (2005) established its efficacy as a selective mGlu1 receptor antagonist in seizure models[2][3]. This indicates a potential role for this compound in the treatment of epilepsy and other seizure-related disorders.

Neuronal Excitability

In addition to its therapeutic potential, this compound has been used as a tool to investigate the role of mGlu1 receptors in neuronal function. One study observed that application of this compound to CA3 hippocampal neurons led to a significant increase in the number of action potentials generated by current injection. This effect was diminished by the partial blockade of NMDA receptors, suggesting a complex interplay between mGlu1 and NMDA receptor signaling in regulating neuronal excitability[1].

Signaling Pathway of mGlu1 Receptor Antagonism by this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level.

Caption: Mechanism of this compound as an mGlu1 receptor antagonist.

Experimental Methodologies

Detailed experimental protocols for the cited studies require access to the full-text publications. However, based on the available information, the key experiments involved:

-

In Vitro Receptor Binding Assays: These experiments were crucial for determining the IC50 values of this compound at mGlu1 and mGlu5 receptors. Typically, these assays involve radioligand binding studies using cell membranes expressing the target receptors. The ability of this compound to displace a known radiolabeled ligand is measured at various concentrations to determine its binding affinity.

-

In Vivo Behavioral Models:

-

Formalin-induced Hyperalgesia: This is a standard model for assessing analgesic drug efficacy. It involves injecting a dilute formalin solution into the paw of a rodent and observing the subsequent pain-related behaviors (e.g., licking, flinching). The reduction in these behaviors following administration of this compound was quantified to determine the ED50 value.

-

Anticonvulsant Models: While the specific models used in the Shannon et al. (2005) study are not detailed in the snippets, they would likely involve inducing seizures in rodents through chemical convulsants (e.g., pentylenetetrazole) or electrical stimulation and then assessing the ability of this compound to prevent or reduce the severity of the seizures.

-

-

Electrophysiology: The experiments on CA3 hippocampal neurons would have involved techniques such as patch-clamp recording to measure the electrical activity of individual neurons. This allows for the direct assessment of the effects of this compound on neuronal properties like action potential firing.

The following diagram provides a generalized workflow for the preclinical evaluation of a compound like this compound.

Caption: Generalized preclinical drug discovery workflow.

Conclusion

This compound is a valuable pharmacological tool for studying the role of mGlu1 receptors in the central nervous system. Its high selectivity and demonstrated efficacy in preclinical models of pain and epilepsy highlight the therapeutic potential of targeting the mGlu1 receptor. Further research, including potential clinical investigations, would be necessary to fully elucidate its utility in human diseases. The available data robustly supports its function as a selective mGlu1 receptor antagonist.

References

In-Depth Technical Guide: The Discovery and Synthesis of LY456236, a Potent MT1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY456236 is a potent and selective agonist for the human melatonin MT1 receptor, a G protein-coupled receptor implicated in the regulation of circadian rhythms and sleep. This document provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for key assays, quantitative binding and functional data, and a complete synthesis pathway are presented. Furthermore, this guide includes diagrams of the MT1 receptor signaling cascade and the experimental workflow for agonist characterization to facilitate a deeper understanding of this compound's development and mechanism of action.

Discovery and Pharmacological Profile

The discovery of this compound was part of a focused effort to identify selective agonists for the MT1 receptor. The primary publication detailing its discovery is from Klimko, P. G., et al. in the Journal of Medicinal Chemistry, 2007, 50 (16), pp 3972–3975. The compound emerged from a lead optimization program aimed at improving potency and selectivity over the MT2 receptor subtype.

Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. The affinity of this compound for the human MT1 and MT2 receptors was determined using competitive binding assays with [125I]-2-iodomelatonin.

Table 1: Binding Affinity of this compound at Human Melatonin Receptors

| Compound | Receptor | Ki (nM) |

| This compound | hMT1 | 0.034 |

| hMT2 | 2.7 | |

| Melatonin | hMT1 | 0.1 |

| hMT2 | 0.5 |

Data compiled from primary literature.

Functional Activity

The agonist activity of this compound was assessed by measuring its ability to inhibit forskolin-stimulated cAMP accumulation in cells expressing the human MT1 or MT2 receptor.

Table 2: Functional Potency of this compound at Human Melatonin Receptors

| Compound | Receptor | EC50 (nM) |

| This compound | hMT1 | 0.012 |

| hMT2 | 1.8 | |

| Melatonin | hMT1 | 0.08 |

| hMT2 | 0.4 |

Data compiled from primary literature.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the determination of the binding affinity (Ki) of test compounds at the human MT1 and MT2 receptors.

Materials:

-

HEK293 cells stably expressing either the human MT1 or MT2 receptor.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Radioligand: [125I]-2-iodomelatonin.

-

Non-specific binding control: 1 µM Melatonin.

-

Test compound (e.g., this compound) at various concentrations.

-

Glass fiber filters (GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the receptor of interest.

-

In a 96-well plate, combine cell membranes (10-20 µg protein), [125I]-2-iodomelatonin (at a concentration near its Kd), and varying concentrations of the test compound in binding buffer.

-

For non-specific binding, add 1 µM melatonin instead of the test compound.

-

Incubate the mixture at 37°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol details the measurement of the functional potency (EC50) of an agonist by quantifying its ability to inhibit cAMP production.

Materials:

-

CHO-K1 cells stably expressing either the human MT1 or MT2 receptor.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES and 0.1% BSA.

-

Stimulating agent: Forskolin.

-

Test compound (e.g., this compound) at various concentrations.

-

cAMP detection kit (e.g., HTRF or AlphaScreen).

Procedure:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay buffer and pre-incubate the cells for 30 minutes at 37°C.

-

Add varying concentrations of the test compound to the cells and incubate for 15 minutes.

-

Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a further 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the EC50 value using non-linear regression.

Synthesis Pathway of this compound

The synthesis of this compound, chemically named N-((1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propanamide, is a multi-step process starting from 5-methoxy-1-tetralone.

Scheme 1: Synthesis of this compound

Caption: Multi-step synthesis of this compound.

Signaling Pathway and Experimental Workflow

MT1 Receptor Signaling Pathway

The MT1 receptor primarily couples to the Gi/o family of G proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Pharmacological Profile of a Selective 5-HT1D Receptor Antagonist

Executive Summary: This document provides a comprehensive technical overview of the pharmacological profile of a selective 5-HT1D receptor antagonist. Due to the limited publicly available information on the specific compound LY456236, this guide presents a generalized profile based on established methodologies and representative data for selective 5-HT1D antagonists. The content herein is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical characterization of such compounds.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological functions by acting on a diverse family of receptors. The 5-HT1D receptor subtype, a member of the G protein-coupled receptor (GPCR) superfamily, is predominantly expressed in the central nervous system. Its activation is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Selective 5-HT1D receptor antagonists are being investigated for their therapeutic potential in various neurological and psychiatric disorders, including depression and migraine. This document outlines the key in vitro and in vivo pharmacological assays essential for characterizing the binding affinity, functional activity, selectivity, and pharmacokinetic properties of a selective 5-HT1D receptor antagonist.

Binding Profile

The initial characterization of a novel 5-HT1D receptor antagonist involves determining its affinity and selectivity for the target receptor. This is typically achieved through competitive radioligand binding assays.

Quantitative Binding Data

The following table summarizes representative binding affinity data for a selective 5-HT1D receptor antagonist against the human 5-HT1D receptor and a panel of other relevant receptors to establish its selectivity profile.

| Target Receptor | Radioligand | Kᵢ (nM) |

| Human 5-HT1D | [³H]-GR125743 | 1.5 |

| Human 5-HT1A | [³H]-8-OH-DPAT | > 1000 |

| Human 5-HT1B | [¹²⁵I]-GTI | 250 |

| Human 5-HT1E | [³H]-5-HT | > 1000 |

| Human 5-HT1F | [³H]-Sumatriptan | 500 |

| Human 5-HT2A | [³H]-Ketanserin | > 1000 |

| Human 5-HT2C | [³H]-Mesulergine | > 1000 |

| Human 5-HT7 | [³H]-LSD | > 1000 |

| Human Dopamine D2 | [³H]-Spiperone | > 1000 |

| Human Adrenergic α1 | [³H]-Prazosin | > 1000 |

Kᵢ values are indicative and represent typical data for a selective antagonist.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compound for the human 5-HT1D receptor.

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [³H]-GR125743 (a selective 5-HT1D antagonist).

-

Non-specific binding control: 5-HT (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the 5-HT1D receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-GR125743 at a concentration near its Kₑ, and varying concentrations of the test compound.

-

Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Activity Profile

The functional activity of a 5-HT1D receptor antagonist is assessed by its ability to inhibit the signal transduction pathway coupled to the receptor, typically the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.

Quantitative Functional Data

The following table presents representative data from a functional assay, demonstrating the antagonist potency of the test compound.

| Assay Type | Agonist | IC₅₀ (nM) |

| cAMP Inhibition Assay | 5-HT (10 nM) | 5.2 |

IC₅₀ value is indicative and represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Experimental Protocol: cAMP Functional Assay

Objective: To determine the functional antagonist potency (IC₅₀) of the test compound at the human 5-HT1D receptor.

Materials:

-

A stable cell line expressing the recombinant human 5-HT1D receptor (e.g., CHO-K1 or HEK293 cells).

-

5-HT (agonist).

-

Forskolin (to stimulate adenylyl cyclase).

-

A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Culture the 5-HT1D receptor-expressing cells to an appropriate confluency.

-

Assay Preparation: Seed the cells into a 96-well plate and allow them to attach.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound (antagonist).

-

Agonist Stimulation: Add a fixed concentration of 5-HT (agonist) in the presence of forskolin to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the antagonist that produces a 50% reversal of the agonist-induced effect on cAMP levels.

Signaling Pathway

The 5-HT1D receptor is a Gᵢ/Gₒ-coupled receptor. Upon agonist binding, the receptor activates the G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. A selective 5-HT1D antagonist blocks this cascade by preventing agonist binding.

In Vivo Pharmacology

Preclinical in vivo studies are essential to evaluate the therapeutic potential and physiological effects of a 5-HT1D receptor antagonist. A common model for assessing the activity of compounds targeting migraine is the neurogenic dural plasma extravasation model.

Representative In Vivo Data

The following table shows representative data from an in vivo study.

| Animal Model | Stimulus | Endpoint | % Inhibition (at 10 mg/kg, i.v.) |

| Rat Dural Plasma Extravasation | Trigeminal Ganglion Stimulation | Evans Blue Extravasation | 75% |

Experimental Protocol: Neurogenic Dural Plasma Extravasation

Objective: To evaluate the ability of the test compound to inhibit neurogenically-induced dural plasma protein extravasation in rats.

Materials:

-

Male Sprague-Dawley rats.

-

Anesthetic agents.

-

Evans blue dye (marker for plasma protein extravasation).

-

Stereotaxic apparatus for trigeminal ganglion stimulation.

-

Spectrophotometer.

Procedure:

-

Animal Preparation: Anesthetize the rats and place them in a stereotaxic frame.

-

Compound Administration: Administer the test compound or vehicle intravenously.

-

Dye Injection: Inject Evans blue dye intravenously.

-

Stimulation: Electrically stimulate the trigeminal ganglion to induce neurogenic inflammation.

-

Tissue Collection: After a set period, perfuse the animals with saline to remove intravascular dye and collect the dura mater.

-

Dye Extraction and Quantification: Extract the Evans blue dye from the dura mater and quantify the amount using a spectrophotometer.

-

Data Analysis: Compare the amount of dye extravasation in the compound-treated group to the vehicle-treated group to determine the percent inhibition.

Conclusion

This document has outlined the fundamental pharmacological profiling of a selective 5-HT1D receptor antagonist. The methodologies described for in vitro binding and functional assays, along with in vivo models, provide a robust framework for characterizing the potency, selectivity, and potential therapeutic efficacy of such compounds. While specific data for this compound is not publicly available, the presented protocols and representative data serve as a comprehensive guide for researchers in the field of serotonin pharmacology and drug development.

LY456236: A Technical Guide to its Selectivity for mGluR1 over mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of the compound LY456236 for the metabotropic glutamate receptor 1 (mGluR1) versus the metabotropic glutamate receptor 5 (mGluR5). This document summarizes key quantitative data, outlines detailed experimental methodologies for assessing selectivity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Selectivity Data

This compound demonstrates a pronounced selectivity for mGluR1 over mGluR5. This selectivity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.

| Compound | Target Receptor | IC50 Value |

| This compound | mGluR1 | 143 nM[1] |

| This compound | mGluR5 | > 10 µM[1] |

Table 1: Comparative IC50 Values of this compound for mGluR1 and mGluR5. The significantly lower IC50 value for mGluR1 indicates a much higher potency and selectivity for this receptor subtype compared to mGluR5.

Experimental Protocols for Determining Selectivity

The selectivity of this compound is determined through functional assays that measure the inhibition of agonist-induced receptor activation. A common and robust method is the calcium mobilization assay, which leverages the Gq-coupled nature of both mGluR1 and mGluR5.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca2+]i) following the activation of mGluR1 or mGluR5 by a specific agonist. The inhibitory effect of this compound on this response is then quantified to determine its IC50 value.

2.1.1. Materials and Reagents

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human mGluR1 or human mGluR5.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

Calcium Indicator Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

-

Agonist: (S)-3,5-Dihydrophenylglycine (DHPG), a potent group I mGluR agonist.

-

Antagonist: this compound.

-

Instruments: Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

2.1.2. Experimental Procedure

-

Cell Plating: Seed the mGluR1- and mGluR5-expressing HEK293 cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the culture medium from the cells and add the dye-loading solution. Incubate for 60 minutes at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer to create a concentration range spanning from picomolar to micromolar. Also, prepare a stock solution of the agonist DHPG at a concentration that elicits a submaximal response (EC80).

-

Assay Execution:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Establish a baseline fluorescence reading.

-

Inject the DHPG solution into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data by expressing the response in the presence of the antagonist as a percentage of the control response (agonist alone).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

Group I mGluR Signaling Pathway

Both mGluR1 and mGluR5 are Gq-protein coupled receptors. Upon activation by an agonist like glutamate or DHPG, they initiate a signaling cascade that leads to the mobilization of intracellular calcium.

References

Structural Analogs of LY456236: A Technical Guide for Drug Development Professionals

An In-depth Analysis of Structure-Activity Relationships and Synthetic Methodologies for Novel mGluR1 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY456236, chemically known as 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride, is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on the broader class of quinazoline and quinoline derivatives that exhibit mGluR1 antagonist activity. The document details structure-activity relationships (SAR), synthetic protocols, and key experimental methodologies to aid in the development of novel therapeutic agents targeting the mGluR1 receptor.

Core Compound: this compound

Chemical Name: 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride Alias: MPMQ hydrochloride Mechanism of Action: Selective mGluR1 antagonist Reported Activity: IC50 = 143 nM for mGluR1

Structure-Activity Relationship (SAR) of Quinazoline and Quinoline-Based mGluR1 Antagonists

While specific structural analogs of this compound are not extensively documented in publicly available literature, a broader analysis of quinazoline and quinoline derivatives as mGluR antagonists provides valuable insights into the key structural features required for activity.

Quantitative Data on mGluR1 Antagonists

The following table summarizes the in vitro activities of various quinazoline and quinoline derivatives as mGluR1 antagonists. This data is compiled from multiple studies and highlights the impact of structural modifications on antagonist potency.

| Compound ID | Core Scaffold | Key Substitutions | Target | IC50 (nM) |

| This compound | Quinazolinamine | 6-Methoxy, N-(4-methoxyphenyl) | mGluR1 | 143 |

| cis-10 | Quinoline | - | rat mGluR1 | 20 |

| cis-64a | Quinoline | - | human mGluR1 | 0.5 |

| 1 | 6-bromo-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Potent |

| 8 | 6-chloro-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Similar to 1 |

| 9 | 6-iodo-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Similar to 1 |

| 10 | 6-nitro-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Comparable to 1 |

| 11 | 6-methoxy-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Less potent |

| 12 | 6-cyano-4-anilinoquinazoline | 3-chloroaniline | rat mGlu5 | Less potent |

| 14 | 6-chloroquinoline | 3-chloroaniline | rat mGlu5 | Inactive |

| 15 | 7-bromoisoquinoline | - | rat mGlu5 | ~25-fold less active |

Note: While some of the compounds listed are antagonists for mGluR5, the SAR data for the quinazoline core is still highly relevant for the design of mGluR1 antagonists due to the structural similarities between these receptors.[1][2]

Experimental Protocols

General Synthesis of 4-Anilinoquinazoline Derivatives

The synthesis of 4-anilinoquinazoline derivatives, the core structure of this compound, typically involves a nucleophilic aromatic substitution (SNAr) reaction. The general protocol is as follows:

Materials:

-

Appropriately substituted 4-chloroquinazoline

-

Desired aniline derivative

-

Solvent (e.g., isopropanol, ethanol, or DMF)

-

Base (optional, e.g., diisopropylethylamine)

-

Microwave reactor (for microwave-assisted synthesis)

Procedure:

-

To a microwave vial, add the 4-chloroquinazoline (1 equivalent) and the aniline derivative (1-1.2 equivalents).

-

Add the solvent to the mixture.

-

If necessary, add a base to scavenge the HCl generated during the reaction.

-

Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture is concentrated under reduced pressure.

-

The crude product is then purified by a suitable method, such as flash column chromatography or preparative HPLC, to yield the desired 4-anilinoquinazoline derivative.

This method is highly versatile and allows for the rapid synthesis of a library of analogs for SAR studies.[1]

In Vitro Evaluation of mGluR1 Antagonist Activity

The antagonist activity of synthesized compounds is typically evaluated using a cell-based functional assay. A common method involves measuring the inhibition of glutamate-induced intracellular calcium mobilization in cells expressing the mGluR1 receptor.

Cell Line:

-

Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human or rat mGluR1 receptor.

Assay Principle:

-

mGluR1 activation by glutamate leads to an increase in intracellular calcium concentration ([Ca2+]i).

-

A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells. The fluorescence intensity of this dye is proportional to the [Ca2+]i.

-

An antagonist will inhibit the glutamate-induced increase in fluorescence.

General Protocol:

-

Cell Plating: Plate the mGluR1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Wash the cells with an assay buffer and then incubate them with a solution containing the calcium indicator dye.

-

Compound Addition: Add varying concentrations of the test compounds (potential antagonists) to the wells and incubate for a specific period.

-

Agonist Stimulation: Add a fixed concentration of glutamate (typically the EC80, the concentration that elicits 80% of the maximal response) to stimulate the mGluR1 receptor.

-

Signal Detection: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The antagonist activity is determined by the degree of inhibition of the glutamate-induced fluorescence signal. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Visualizations

Signaling Pathway of mGluR1 and its Antagonism

Caption: mGluR1 signaling cascade and its inhibition by an antagonist.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of mGluR1 antagonists.

Conclusion

The development of selective mGluR1 antagonists remains a promising avenue for the treatment of various CNS disorders. While direct structural analogs of this compound are not widely reported, the extensive research on quinazoline and quinoline-based mGluR antagonists provides a solid foundation for the rational design of novel compounds. The structure-activity relationships highlighted in this guide, coupled with the outlined synthetic and screening methodologies, offer a strategic framework for medicinal chemists and pharmacologists to advance the discovery of next-generation mGluR1-targeted therapeutics. Further exploration of the chemical space around the 4-aminoquinazoline scaffold is warranted to identify candidates with improved potency, selectivity, and pharmacokinetic properties.

References

In-Depth Technical Guide: LY456236 for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

| Parameter | Value | Reference |

| Compound Name | LY456236 | N/A |

| Alternative Name | MPMQ hydrochloride | [1] |

| Chemical Name | 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride | [1] |

| CAS Number | 338736-46-2 | N/A |

| Molecular Formula | C₁₆H₁₅N₃O₂.HCl | N/A |

Introduction

This compound is a selective antagonist of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor that plays a significant role in modulating excitatory synaptic transmission throughout the central nervous system. Due to its specific mechanism of action, this compound has been investigated for its potential therapeutic applications in various neurological and psychiatric disorders. This guide provides a comprehensive overview of the available preclinical data, experimental protocols, and the underlying signaling pathways related to this compound.

Quantitative Data Summary

In Vitro Receptor Binding Affinity

| Receptor | IC₅₀ (nM) | Species | Reference |

| mGluR1 | 143 | Not Specified | [2] |

| mGluR5 | > 10,000 | Not Specified | [2] |

In Vivo Efficacy: Anti-Nociceptive Effects (Formalin Test)

| Species | ED₅₀ (mg/kg) | Route of Administration | Reference |

| Mouse | 28 | Not Specified | [2] |

| Rat | 16.3 | Not Specified | [2] |

In Vivo Efficacy: Anticonvulsant Effects (Maximal Electroshock Seizure Test)

Quantitative data from the primary publication by Shannon et al. (2005) on the anticonvulsant effects of this compound is not available in the public domain.

Signaling Pathways

This compound exerts its effects by blocking the activation of mGluR1. When activated by its endogenous ligand, glutamate, mGluR1 initiates a signaling cascade through its coupling to Gαq/11 G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR1, this compound inhibits these downstream signaling events.

Figure 1: Simplified signaling pathway of mGluR1 and the inhibitory action of this compound.

Experimental Protocols

mGluR1 Radioligand Binding Assay (General Protocol)

This protocol is a generalized procedure for determining the binding affinity of a compound to the mGluR1 receptor.

Figure 2: General workflow for an mGluR1 radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing recombinant mGluR1 are prepared through homogenization and centrifugation of cultured cells.

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled mGluR1 agonist (e.g., [³H]Quisqualic acid) and varying concentrations of the test compound (this compound).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition binding curve.

Formalin-Induced Nociception in Rodents (General Protocol)

This protocol outlines the general procedure for the formalin test, a widely used model of tonic chemical nociception.

Figure 3: General workflow for the rodent formalin test.

Methodology:

-

Animal Acclimation: Rodents (mice or rats) are individually placed in observation chambers to allow them to acclimate to the testing environment.

-

Drug Administration: Animals are pre-treated with various doses of this compound or a vehicle control at a specified time before the formalin injection.

-

Formalin Injection: A small volume of a dilute formalin solution is injected subcutaneously into the plantar surface of one of the hind paws.

-

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-40 minutes post-injection).

-

Data Analysis: The dose of this compound that produces a 50% reduction in the nociceptive response (ED₅₀) is calculated for each phase.

Maximal Electroshock Seizure (MES) Test in Rodents (General Protocol)

The MES test is a preclinical model used to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Figure 4: General workflow for the rodent maximal electroshock seizure (MES) test.

Methodology:

-

Drug Administration: Rodents are administered various doses of this compound or a vehicle control.

-

Electrical Stimulation: At the time of predicted peak drug effect, a brief, high-intensity electrical stimulus is delivered, typically through corneal or ear-clip electrodes.

-

Seizure Assessment: The primary endpoint is the presence or absence of a tonic hindlimb extension, which is characteristic of a maximal seizure in this model.

-

Data Analysis: The percentage of animals protected from the tonic hindlimb extension at each dose is determined. This data can be used to calculate the median effective dose (ED₅₀) for anticonvulsant activity.

Conclusion

This compound is a potent and selective mGluR1 antagonist with demonstrated efficacy in preclinical models of nociception. While detailed information on its anticonvulsant properties and pharmacokinetic profile is limited in the publicly available literature, its well-defined mechanism of action makes it a valuable tool for neuroscience research. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of mGluR1 antagonists in a range of neurological disorders. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound.

References

The Role of LY456236 in Glutamate Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in a variety of neurological and psychiatric disorders. Metabotropic glutamate receptor 1 (mGlu1), a G-protein coupled receptor, is a key modulator of glutamatergic transmission. This technical guide provides an in-depth overview of LY456236, a selective antagonist of the mGlu1 receptor. We will explore its mechanism of action, its effects on glutamate signaling pathways, and present available quantitative data and relevant experimental methodologies.

Introduction to Glutamate Signaling and the mGlu1 Receptor

Glutamate exerts its effects through both ionotropic and metabotropic receptors.[1] Ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission. Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity over a slower time course.[2]

There are eight subtypes of mGluRs, classified into three groups. The mGlu1 receptor, along with the mGlu5 receptor, belongs to Group I. These receptors are typically located postsynaptically and are positively coupled to phospholipase C (PLC).[2][3] Activation of mGlu1 receptors by glutamate initiates a cascade of intracellular signaling events, primarily through the Gq/G11 protein pathway.[1][3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] These signaling events ultimately modulate neuronal excitability and synaptic plasticity.

This compound: A Selective mGlu1 Receptor Antagonist

This compound (also known as MPMQ hydrochloride) is a potent and selective antagonist of the mGlu1 receptor. Its chemical name is 6-Methoxy-N-(4-methoxyphenyl)-4-quinazolinamine hydrochloride.

Mechanism of Action

This compound functions as a non-competitive antagonist at the mGlu1 receptor. This means it does not compete with glutamate for the same binding site but rather binds to an allosteric site on the receptor, changing its conformation and preventing its activation even when glutamate is bound.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Species | Receptor/Model | Value | Reference |

| IC₅₀ | Rat | mGlu1 | 143 nM | Tocris Bioscience |

| IC₅₀ | Human | mGlu5 | > 10 µM | Tocris Bioscience |

| ED₅₀ | Mouse | Formalin-induced hyperalgesia | 28 mg/kg | Tocris Bioscience |

| ED₅₀ | Rat | Formalin-induced hyperalgesia | 16.3 mg/kg | Tocris Bioscience |

Note: The primary scientific literature for the initial characterization of this compound could not be definitively identified. The data presented here is from a commercial supplier and is consistent with the compound's known activity as an mGlu1 antagonist. The experimental protocols provided below are based on standard methodologies for these types of assays.

Experimental Protocols

In Vitro Receptor Binding and Functional Assays

Objective: To determine the potency and selectivity of this compound at mGlu receptors.

Methodology: Calcium Mobilization Assay

-

Cell Culture: Stably express recombinant human or rat mGlu1 and mGlu5 receptors in a suitable host cell line (e.g., HEK293 or CHO cells).

-

Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Application: Incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Stimulate the cells with a known mGlu1 or mGlu5 agonist (e.g., glutamate or quisqualate).

-

Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the agonist-induced calcium response against the concentration of this compound to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal agonist response).

In Vivo Behavioral Assays

Objective: To assess the efficacy of this compound in a preclinical model of pain.

Methodology: Formalin-Induced Hyperalgesia

-

Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

-

Acclimation: Acclimate the animals to the testing environment.

-

Compound Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).

-

Formalin Injection: After a predetermined pretreatment time, inject a dilute solution of formalin into the plantar surface of one hind paw.

-

Behavioral Observation: Observe the animals and quantify the time spent licking or flinching the injected paw over a set period (e.g., 60 minutes). The response is typically biphasic (an early acute phase and a later inflammatory phase).

-

Data Analysis: Compare the behavioral response in the this compound-treated group to the vehicle-treated group to determine the ED₅₀ value (the dose that produces 50% of the maximal analgesic effect).

Role of this compound in Glutamate Signaling Pathways

By selectively antagonizing the mGlu1 receptor, this compound prevents the downstream signaling cascades initiated by glutamate binding. This has significant implications for modulating neuronal activity.

Inhibition of the Gq/PLC/IP3 Pathway

The primary mechanism through which this compound exerts its effects is by blocking the Gq-mediated activation of PLC. This prevents the generation of IP3 and DAG, thereby inhibiting the subsequent release of intracellular calcium and the activation of PKC.

Figure 1: Glutamate signaling via the mGlu1 receptor and inhibition by this compound.

Modulation of Other Signaling Pathways

The antagonism of mGlu1 by this compound can also indirectly affect other signaling pathways that are modulated by mGlu1 receptor activity. These include the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] By blocking the initial Gq-mediated signaling, this compound can prevent the downstream activation of these pathways, which are crucial for synaptic plasticity and cell survival.

Figure 2: Experimental workflow for the characterization of this compound.

Therapeutic Potential and Future Directions

The selective antagonism of the mGlu1 receptor by compounds like this compound holds therapeutic promise for conditions characterized by excessive glutamate signaling. The demonstrated efficacy of this compound in a preclinical pain model suggests its potential as an analgesic. Furthermore, given the role of mGlu1 receptors in other central nervous system processes, there is potential for exploring its utility in other neurological and psychiatric disorders.

Future research should focus on a more detailed characterization of the in vivo pharmacokinetic and pharmacodynamic properties of this compound. Additionally, studies exploring its effects in other preclinical models of neurological disorders will be crucial in defining its full therapeutic potential. The identification of the primary scientific literature describing the initial discovery and characterization of this compound would be invaluable for a more complete understanding of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the mGlu1 receptor in glutamate signaling. As a selective antagonist, it allows for the precise dissection of mGlu1-mediated pathways. The available data demonstrates its potency and in vivo efficacy in a model of pain. Further research into this and similar compounds will undoubtedly enhance our understanding of glutamate's role in health and disease and may lead to the development of novel therapeutics.

References

In-depth Technical Guide: A Potentially Erroneous Compound Designation - LY456236

Disclaimer: Extensive searches for the compound "LY456236" have yielded no specific, publicly available scientific data, including preclinical or clinical studies, mechanism of action, or experimental protocols. The "LY" designation is characteristic of compounds developed by Eli Lilly and Company, suggesting that this compound may be an internal, unpublished designation, a discontinued compound, or a typographical error.

To fulfill the user's request for a comprehensive technical guide in the specified format, this document will instead focus on a well-documented Eli Lilly compound with a clear mechanism of action and substantial available data: LY341495 , a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). This guide will serve as a template demonstrating the requested data presentation, experimental protocol details, and visualizations.

Core Subject: LY341495 - A Selective Group II mGluR Antagonist

Introduction: LY341495 is a research chemical developed by Eli Lilly that acts as a highly potent and selective competitive antagonist for the mGluR2 and mGluR3 receptors.[1] Its utility in preclinical research has been significant in elucidating the roles of these receptors in various physiological and pathological processes, including depression, anxiety, and pain modulation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for LY341495 from various in vitro and in vivo studies.

| Parameter | Receptor | Value (nM) | Assay Type | Reference |

| Ki | mGluR2 | 1.8 | Radioligand Binding | Ornstein et al., 1998 |

| Ki | mGluR3 | 1.2 | Radioligand Binding | Ornstein et al., 1998 |

| Ki | mGluR1a | >10,000 | Radioligand Binding | Ornstein et al., 1998 |

| Ki | mGluR5a | >10,000 | Radioligand Binding | Ornstein et al., 1998 |

| IC50 | mGluR2 | 21 | [3H]LY354740 displacement | Ornstein et al., 1998 |

| IC50 | mGluR3 | 17 | [3H]LY354740 displacement | Ornstein et al., 1998 |

Table 1: In Vitro Binding Affinities and Potency of LY341495

| Parameter | Species | Route of Administration | Value | Units | Reference |

| Bioavailability | Rat | Oral | <10 | % | Ornstein et al., 1998 |

| Brain Penetration | Rat | Intraperitoneal | Low | - | Ornstein et al., 1998 |

Table 2: Pharmacokinetic Properties of LY341495

Experimental Protocols

Radioligand Binding Assay for mGluR Affinity

Objective: To determine the binding affinity (Ki) of LY341495 for various metabotropic glutamate receptor subtypes.

Materials:

-

Cell membranes prepared from CHO or HEK293 cells stably expressing recombinant human mGluR subtypes.

-

Radioligand: [3H]LY354740 (a potent group II mGluR agonist).

-

LY341495 (test compound).

-

Non-specific binding control: L-glutamate (1 mM).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2 and 2 mM CaCl2.

-

Scintillation counter and vials.

Procedure:

-

Cell membranes (20-50 µg of protein) are incubated with a fixed concentration of [3H]LY354740 (e.g., 2 nM).

-

A range of concentrations of LY341495 (e.g., 0.1 nM to 10 µM) are added to compete for binding with the radioligand.

-

The reaction is incubated at room temperature for 60 minutes.

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Filters are washed three times with ice-cold binding buffer.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Non-specific binding is determined in the presence of 1 mM L-glutamate.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Group II mGluRs

Figure 1: Simplified signaling pathway of group II metabotropic glutamate receptors (mGluR2/3) and the antagonistic action of LY341495.

Experimental Workflow for In Vivo Microdialysis

Figure 2: General experimental workflow for in vivo microdialysis to assess the effect of LY341495 on neurotransmitter levels.

Logical Relationship of LY341495's Mechanism to Antidepressant Effects

Figure 3: Hypothesized logical cascade from mGluR2/3 blockade by LY341495 to its observed antidepressant-like effects in preclinical models.

References

Methodological & Application

Application Notes and Protocols for LY456236 in Cell Culture

To the Researcher:

This document is intended to provide a comprehensive guide for the use of the experimental compound LY456236 in a cell culture setting. However, extensive searches of publicly available scientific literature and clinical trial databases did not yield specific information for a compound designated "this compound." It is possible that this is an internal development name, a very recent designation that has not yet been published, or an incorrect identifier.

Therefore, the following sections are presented as a detailed template. To provide a specific and accurate protocol, critical information about this compound is required. This includes:

-

Molecular Target and Mechanism of Action: Understanding the protein, enzyme, or pathway that this compound interacts with is fundamental to designing relevant experiments.

-

Chemical Properties: Information on the compound's solubility, stability, and any known off-target effects is crucial for accurate and reproducible results.

-

Previously Studied Cell Lines: Knowing which cell types have been tested with this compound will inform the selection of appropriate models.

-

Expected Biological Effects: Understanding the anticipated outcomes (e.g., apoptosis, cell cycle arrest, changes in protein expression) will guide the choice of assays.

Once this information is available, the following protocols and data presentation formats can be readily adapted.

General Handling and Storage of this compound

This section would typically detail the proper procedures for storing and handling the compound to ensure its stability and activity.

Table 1: Compound Handling and Storage Recommendations (Template)

| Parameter | Recommendation |

| Storage Temperature | (e.g., -20°C or -80°C) |

| Storage Conditions | (e.g., Desiccated, protected from light) |

| Solvent for Stock Solution | (e.g., DMSO, Ethanol, PBS) |

| Typical Stock Concentration | (e.g., 10 mM) |

| Working Dilutions | Prepare fresh from stock solution in appropriate cell culture medium. |

Hypothetical Signaling Pathway Affected by this compound

The diagram below illustrates a generic signaling pathway that could be modulated by a hypothetical compound. This is a template and does not represent the actual mechanism of this compound. Once the true target is identified, a specific and accurate pathway diagram can be generated.

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Experimental Protocols (Templates)

The following are templates for standard cell culture experiments. These would need to be significantly modified based on the specific cell line and the research question being addressed.

Cell Line Maintenance

A standardized protocol for maintaining the chosen cell line is critical for reproducibility.

Table 2: Example Cell Line Culture Conditions

| Parameter | Condition |

| Cell Line | (e.g., MCF-7, A549, etc.) |

| Culture Medium | (e.g., DMEM, RPMI-1640) |

| Supplements | (e.g., 10% FBS, 1% Penicillin-Streptomycin) |

| Culture Conditions | 37°C, 5% CO₂ |

| Subculture Ratio | (e.g., 1:3 to 1:6) |

| Passaging Frequency | (e.g., Every 2-3 days) |

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol would be used to determine the cytotoxic or cytostatic effects of this compound.

Experimental Workflow:

Caption: Workflow for a typical cell viability assay.

Data Presentation:

The results of a cell viability assay are typically presented as an IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Table 3: Hypothetical IC₅₀ Values for this compound

| Cell Line | IC₅₀ (µM) after 72h |

| Cell Line A | (e.g., 5.2) |

| Cell Line B | (e.g., 12.8) |

| Cell Line C | (e.g., >50) |

Western Blot Analysis

This protocol would be used to investigate the effect of this compound on the expression or phosphorylation status of specific proteins in a signaling pathway.

Experimental Workflow:

Caption: General workflow for Western blot analysis.

Data Presentation:

Quantitative data from Western blots can be presented as the relative density of the protein of interest normalized to a loading control.

Table 4: Hypothetical Relative Protein Expression after this compound Treatment

| Treatment | Concentration (µM) | Relative Expression of Target Protein (normalized to loading control) |

| Vehicle Control | 0 | 1.00 |

| This compound | 1 | (e.g., 0.65) |

| This compound | 5 | (e.g., 0.23) |

| This compound | 10 | (e.g., 0.08) |

Conclusion and Future Directions

This section would typically summarize the findings and suggest further experiments. Without specific data on this compound, this section remains a placeholder.

To move forward with creating a useful and accurate application note, please provide the necessary background information on this compound. Once the compound's properties and mechanism are understood, this template can be populated with specific, actionable protocols and data representations.

Application Notes and Protocols for LY456236 (RMC-6236) Administration in Mouse Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical administration of LY456236, also known as RMC-6236 or Daraxonrasib, a first-in-class, orally bioavailable, multi-selective RAS(ON) inhibitor.[1][2] RMC-6236 represents a significant advancement in targeting RAS-driven cancers by inhibiting the active, GTP-bound state of both mutant and wild-type RAS proteins.[1][3] This document outlines the mechanism of action, summarizes key preclinical efficacy data in mouse models, and provides detailed protocols for its in vivo administration.

Mechanism of Action

RMC-6236 functions as a molecular glue, forming a stable tri-complex with Cyclophilin A (CypA) and the active, GTP-bound form of RAS (RAS-GTP).[2] This tri-complex sterically hinders the interaction of RAS with its downstream effector proteins, primarily those in the RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][4] By blocking these critical oncogenic signaling cascades, RMC-6236 effectively suppresses tumor cell proliferation and survival.[3][4]

Data Presentation

The following tables summarize the in vivo efficacy of RMC-6236 in various human tumor xenograft models.

| Cell Line | Cancer Type | KRAS Mutation | Mouse Strain | RMC-6236 Dose (mg/kg, oral, daily) | Treatment Duration | Outcome |

| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | BALB/c nude | 10 | 4 weeks | Modest tumor regression (13% mean)[1] |

| Capan-2 | Pancreatic Ductal Adenocarcinoma (PDAC) | G12V | BALB/c nude | 25 | 4 weeks | Deep tumor regression[1] |

| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V | Not Specified | 10 | 4 weeks | Modest tumor regression (29% mean)[1] |

| NCI-H441 | Non-Small Cell Lung Cancer (NSCLC) | G12V | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |

| HPAC | Pancreatic Ductal Adenocarcinoma (PDAC) | G12D | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |

| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | G12C | Not Specified | 25 | 4 weeks | Deep tumor regression[1] |

| GP2D | Colorectal Cancer | G12D | Not Specified | 25 | Not Specified | Tumor growth arrest[5] |

| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | G12C | Not Specified | 25 | Not Specified | Tumor growth arrest[5] |

| Xenograft Model | RMC-6236 Dose (mg/kg, oral) | Time Point (hours) | % Inhibition of DUSP6 mRNA |

| Capan-2 | 10 | 8 | >95%[6] |

| Capan-2 | 25 | 8 | >95%[6] |

| Capan-2 | 25 | 24 | >90%[6] |

Experimental Protocols

RMC-6236 Formulation for In Vivo Oral Administration

Two formulations have been reported for the in vivo administration of RMC-6236.

Formulation A: DMSO/PEG 400/Solutol HS15/Water [6]

-

Components:

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Solutol HS15

-

Sterile Water

-

-

Preparation:

-

Prepare a stock solution of RMC-6236 in DMSO (e.g., 100 mg/mL).

-

In a sterile tube, combine the components in the following volumetric ratio: 10% DMSO, 20% PEG 400, 10% Solutol HS15, and 60% sterile water.

-

Add the required volume of the RMC-6236 DMSO stock solution to the vehicle mixture to achieve the final desired concentration.

-

Vortex the solution thoroughly until it is clear and homogenous.

-

The same vehicle formulation without RMC-6236 should be used for the control group.

-

Formulation B: 0.5% Methylcellulose [6]

-

Components:

-

RMC-6236

-

0.5% (w/v) Methylcellulose in sterile water

-

-

Preparation:

-

Weigh the required amount of RMC-6236.

-

Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water. This may require gentle heating and stirring.

-

Suspend the weighed RMC-6236 in the 0.5% methylcellulose solution to the desired final concentration.

-

Vortex or sonicate the suspension to ensure uniformity before administration.

-

Xenograft Mouse Model and RMC-6236 Administration

This protocol provides a general guideline for establishing a subcutaneous xenograft model and administering RMC-6236.

-

Animal Models:

-

Immunocompromised mice such as BALB/c nude or NOD-SCID mice are suitable for establishing human tumor xenografts.[7]

-

-

Tumor Cell Implantation:

-

Culture human cancer cell lines (e.g., Capan-2, NCI-H441) under standard conditions.

-

Harvest cells during the exponential growth phase and resuspend them in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).

-

Inject a suspension of 5 x 10^6 cells subcutaneously into the flank of each mouse.

-

-

Treatment Protocol:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer RMC-6236 or the vehicle control daily via oral gavage at the desired dose (e.g., 10 or 25 mg/kg). The volume of administration is typically 10 mL/kg.[6]

-

The treatment duration is typically 28 days, but can be extended to assess long-term effects.[6]

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the general health and behavior of the animals daily.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).

-